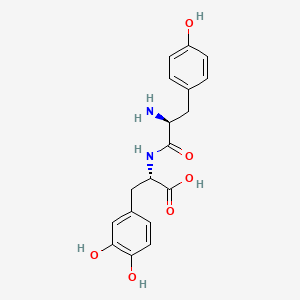

L-Tyrosine, 3-hydroxy-N-L-tyrosyl-

Description

Properties

CAS No. |

37181-63-8 |

|---|---|

Molecular Formula |

C18H20N2O6 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C18H20N2O6/c19-13(7-10-1-4-12(21)5-2-10)17(24)20-14(18(25)26)8-11-3-6-15(22)16(23)9-11/h1-6,9,13-14,21-23H,7-8,19H2,(H,20,24)(H,25,26)/t13-,14-/m0/s1 |

InChI Key |

IFYRJFLAKDZMPP-KBPBESRZSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Tyrosine can be synthesized through the hydroxylation of phenylalanine. The enzyme phenylalanine hydroxylase catalyzes this reaction, adding a hydroxyl group to the aromatic ring of phenylalanine to form L-Tyrosine .

Industrial Production Methods: In industrial settings, L-Tyrosine is often produced via microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce L-Tyrosine. The fermentation process involves the cultivation of these microorganisms in a nutrient-rich medium, followed by the extraction and purification of L-Tyrosine .

Chemical Reactions Analysis

Types of Reactions: L-Tyrosine undergoes various chemical reactions, including:

Oxidation: L-Tyrosine can be oxidized to form dopaquinone, an intermediate in the synthesis of melanin.

Reduction: Reduction reactions can convert L-Tyrosine to its corresponding alcohol derivatives.

Substitution: The hydroxyl group in L-Tyrosine can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.

Major Products:

Oxidation: Dopaquinone and other melanin precursors.

Reduction: Alcohol derivatives of L-Tyrosine.

Substitution: Various substituted tyrosine derivatives.

Scientific Research Applications

Chemistry: L-Tyrosine is used as a precursor in the synthesis of various pharmaceuticals and biochemicals .

Biology: In biological research, L-Tyrosine is studied for its role in protein synthesis and signal transduction pathways .

Medicine: L-Tyrosine is investigated for its potential therapeutic effects in conditions such as depression, stress, and cognitive disorders .

Industry: L-Tyrosine is used in the production of dietary supplements and as a food additive .

Mechanism of Action

L-Tyrosine exerts its effects primarily through its role as a precursor to catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine . These neurotransmitters are involved in various physiological processes, such as mood regulation, stress response, and cognitive function . L-Tyrosine is also involved in the synthesis of thyroid hormones and melanin .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural Comparison of L-Tyrosine Derivatives

Key Observations:

- L-Tyrosine : Serves as the foundational structure for derivatives. Its zwitterionic form (-NH₃⁺, -COO⁻) dominates in physiological pH .

- N-Acetyl-L-Tyrosine (NALT): Acetylation improves water solubility (1.5× higher than L-tyrosine) and metabolic stability, making it a preferred nootropic supplement .

- Methyldopa: The methyl group on the amino moiety and dual hydroxyl groups on the phenyl ring enable its unique mechanism as a central α₂-adrenergic agonist .

- 3,5-Diiodo-L-tyrosine : Iodination alters renal handling, leading to tubular secretion rather than reabsorption, a critical distinction for pharmacokinetic studies .

Table 2: Functional and Pharmacokinetic Comparison

Key Findings:

- SHE) in aqueous solutions, critical for its role in lipid peroxidation pathways .

- Renal Handling: Mono-substituted derivatives (e.g., NALT, 3-Methyl-L-tyrosine) undergo tubular reabsorption, while di-substituted derivatives (e.g., 3,5-Diiodo-L-tyrosine) are secreted, impacting their elimination profiles .

- Therapeutic Use : Methyldopa’s central action contrasts with DOPA’s peripheral conversion to dopamine, highlighting how structural modifications dictate clinical applications .

Q & A

Basic: What experimental methods are recommended for detecting nitrosation and nitration products of L-Tyrosine derivatives?

Methodological Answer:

Thin-layer chromatography (TLC) is a primary method for distinguishing nitrosated and nitrated tyrosine derivatives. For nitrosation products, use a solvent system of toluene:2-propanol:acetone:acetic acid (23:23:12:9) to separate reaction mixtures. Post-development, expose plates to ammonium hydroxide vapor and detect products via ninhydrin spray , which reacts with free amino groups (pinkish-brown for nitrosated tyrosine vs. yellow for 3-nitrotyrosine) . Spectrophotometric analysis (400–540 nm) complements TLC by quantifying absorbance changes, particularly increased signals at 400–480 nm for nitrosated derivatives .

Advanced: How do reaction pathways differ between nitrosation and nitration of L-Tyrosine under oxidative stress?

Methodological Answer:

Nitrosation (addition of NO-derived species) and nitration (addition of NO₂) pathways are distinguished by reactive intermediates and products. In nitrosation, L-tyrosine reacts with nitrite (NO₂⁻) under acidic or enzymatic conditions, forming a nitrosated aromatic ring product with an intact amino group (detectable via ninhydrin) . In contrast, nitration involves peroxynitrite (PN) or hydroxyl radical-mediated pathways, yielding stable 3-nitrotyrosine , identified by higher TLC mobility and distinct yellow coloration post-ninhydrin . Advanced LC-MS and NMR analyses confirm structural differences: nitrosation produces para-hydroperoxy derivatives , while nitration generates para-hydroxy derivatives via radical recombination .

Basic: What synthetic routes are effective for preparing 3'-carboxy-L-tyrosine derivatives, and how are intermediates validated?

Methodological Answer:

A validated synthesis involves N-acetyl-L-tyrosine as a precursor. Key steps include:

- Methylation : Protect phenolic hydroxyl groups using methylating agents (e.g., SOCl₂ in methanol) .

- Oxidation : Convert intermediates like N-acetyl-3-(3-formyl-4-methoxyphenyl)-L-alanine ethyl ester to the carboxyl derivative using oxidizing agents (e.g., KMnO₄ or H₂O₂/acid) .

Intermediates are characterized via IR spectroscopy (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (aromatic proton shifts), and mass spectrometry (molecular ion peaks). Elemental analysis ensures purity .

Advanced: How can structural discrepancies in L-Tyrosine polymorphs be resolved using combined crystallographic techniques?

Methodological Answer:

Contradictions in reported crystal structures (e.g., α- vs. β-polymorphs) are addressed via:

- 3D Electron Diffraction (3D-ED) : Resolves unit cell parameters and space groups in microcrystalline samples .

- Powder XRD Rietveld refinement : Refines atomic coordinates and distinguishes hydrogen-bonding networks (e.g., β-polymorph’s unique O-H···O interactions) .

- Solid-state ¹³C NMR : Matches experimental isotropic shifts (e.g., β-polymorph’s C4 shift at 116 ppm) with DFT-calculated values . Combined datasets are deposited in crystallographic databases (e.g., CCDC 2114085) .

Basic: How is spectrophotometry applied to quantify tyrosine derivatives in enzymatic assays?

Methodological Answer:

Microplate spectrophotometry (e.g., Bio-Tek µQuant) monitors enzymatic reactions in real time. For tyrosinase assays:

- Prepare L-tyrosine reaction cocktails with phosphate buffer (pH 6.8) and monitor dopachrome formation at 475 nm .

- Optimize substrate/enzyme concentrations (e.g., 99.4 nmol/cm² tyrosine, 7.76 U/cm² tyrosinase) using multiresponse experimental design . Absorbance data are normalized to controls (e.g., nitrate-treated tyrosine, which shows no signal change) .

Advanced: What mechanistic insights explain superoxide-driven para-substitution in tyrosine radicals?

Methodological Answer:

Tyrosyl radicals (Tyr•) react with superoxide (O₂⁻•) at near-diffusion-limited rates, forming para-hydroperoxycyclohexadienone intermediates. For peptides with free N-terminal amines (e.g., Leu-enkephalin), intramolecular conjugate addition forms bicyclic indolic para-hydroperoxides , characterized by LC-MS ([M+H]+ ions) and ¹H NMR (δ 6.2–6.8 ppm aromatic protons) . Under Fenton conditions, hydroxyl radicals (•OH) further reduce these to para-hydroxy derivatives , which exhibit higher reactivity in protein crosslinking and oxidative stress models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.